3-(Trifluoromethyl)styrene

Descripción general

Descripción

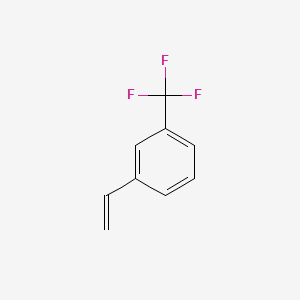

3-(Trifluoromethyl)styrene: is an organic compound with the molecular formula C9H7F3 . It is a derivative of styrene where a trifluoromethyl group is attached to the benzene ring at the meta position relative to the vinyl group. This compound is of significant interest in organic chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances the compound’s stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)styrene typically involves the trifluoromethylation of styrene derivatives. One common method includes the reaction of 3-bromostyrene with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . Another approach involves the use of trifluoromethyl sulfonium salts under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that avoid the use of expensive or hazardous reagents. One such method involves the reaction of 3-bromostyrene with trifluoromethyl copper(I) reagents, which can be generated in situ from trifluoromethyl iodide and copper powder . This method is advantageous due to its high yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethyl)styrene undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Cycloaddition Reactions: This compound can undergo cycloaddition reactions to form cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

Defluorinative Functionalization: The C-F bond in the trifluoromethyl group can be activated and functionalized using photoredox catalysts or transition metals.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides or amines, with catalysts like copper or palladium.

Cycloaddition: Reagents such as dienes or alkynes, with catalysts like rhodium or iridium.

Defluorinative Functionalization: Reagents include photoredox catalysts like iridium complexes or transition metals like nickel.

Major Products:

Substitution Reactions: Products include substituted styrenes with various functional groups replacing the trifluoromethyl group.

Cycloaddition Reactions: Products include cycloalkanes and cycloalkenes with fluoro or trifluoromethyl groups.

Defluorinative Functionalization: Products include fluorinated alkenes and alkanes.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Trifluoromethyl)styrene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound derivatives are investigated for their potential as drug candidates .

Industry: This compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability. It is also employed in the manufacture of agrochemicals and performance chemicals .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)styrene in chemical reactions often involves the activation of the C-F bond in the trifluoromethyl group. This activation can occur through various pathways, including:

Comparación Con Compuestos Similares

α-(Trifluoromethyl)styrene: Similar in structure but with the trifluoromethyl group at the alpha position relative to the vinyl group.

3,5-Bis(trifluoromethyl)styrene: Contains two trifluoromethyl groups at the meta positions on the benzene ring.

Uniqueness: 3-(Trifluoromethyl)styrene is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct reactivity and stability compared to other trifluoromethylated styrenes. This positioning allows for selective functionalization and diverse applications in synthetic chemistry .

Actividad Biológica

3-(Trifluoromethyl)styrene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique trifluoromethyl group, which enhances biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a styrene backbone. This structural feature contributes to its lipophilicity and metabolic stability, making it a valuable building block in pharmaceutical development.

The trifluoromethyl group influences the biological activity of compounds in several ways:

- Increased Lipophilicity : The presence of the -CF₃ group enhances the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

- Stabilization of Metabolites : Fluorinated compounds often exhibit improved metabolic stability, which can prolong their action in biological systems.

- Modulation of Biological Targets : The trifluoromethyl group can alter the electronic properties of the molecule, enhancing interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing this compound. For example, a series of isoxazole derivatives incorporating this moiety demonstrated significant anti-cancer activity against various cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Comparison |

|---|---|---|---|

| 2g | MCF-7 | 2.63 | 8x more active than non-trifluoromethylated analogue |

| 5 | PC-3 | 3.09 | Significant enhancement due to -CF₃ group |

These findings suggest that the trifluoromethyl group plays a crucial role in enhancing the efficacy of anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. A study involving a copolyester containing pendant this compound reported moderate to good activity against both gram-positive and gram-negative bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Candida albicans | High |

The enhanced lipophilicity attributed to the trifluoromethyl group was linked to improved antimicrobial efficacy .

Case Studies

-

Synthesis and Evaluation of Isoxazole Derivatives :

- Researchers synthesized various isoxazole derivatives containing this compound and evaluated their anticancer activities against human breast cancer cell lines (MCF-7). The lead compound exhibited an IC₅₀ value significantly lower than that of its non-fluorinated counterpart, underscoring the importance of the trifluoromethyl group in drug design .

-

Antimicrobial Studies on Copolyesters :

- A copolyester synthesized with pendant this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited superior antimicrobial activity compared to monomeric forms, highlighting its potential for use in medical applications where infection control is critical .

Pharmacokinetics

The pharmacokinetic properties of trifluoromethyl-containing compounds are generally favorable due to their enhanced metabolic stability and lipophilicity. These characteristics contribute to their effectiveness as drug candidates in various therapeutic areas, including oncology and infectious diseases .

Propiedades

IUPAC Name |

1-ethenyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOUOIHKWELMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334518 | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-24-4 | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-(Trifluoromethyl)styrene affect the properties of polymers?

A1: Research suggests that incorporating this compound into polymers can significantly alter their characteristics. For example, in polystyrene, the addition of this compound enhances flame retardancy and influences the glass transition temperature (Tg) []. Additionally, when used in hydrogel contact lens materials, a small amount (around 1%) of this compound improves both tensile strength and oxygen permeability []. This highlights its potential for modifying polymer properties for specific applications.

Q2: What is the impact of the trifluoromethyl group on the reactivity of this compound during polymerization?

A2: Studies focusing on the copolymerization of this compound with styrene have revealed valuable insights into its reactivity []. The determined reactivity ratios (rSt = 1.34, rStCF3 = 0.54) indicate that this compound exhibits lower reactivity compared to styrene during the copolymerization process. This difference in reactivity is likely attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electron density distribution within the styrene moiety and impact its participation in polymerization reactions.

Q3: Is there any information available regarding the potential environmental impact of this compound?

A3: While the provided research papers primarily focus on the synthesis, characterization, and potential applications of this compound and its derivatives, they do not delve into its environmental impact and degradation [, , , ]. This aspect would require further investigation to assess its potential ecotoxicological effects and develop strategies for responsible waste management, particularly concerning its trifluoromethyl group, which is known to be persistent in the environment.

Q4: What computational chemistry methods have been employed to study this compound derivatives?

A4: Density Functional Theory (DFT) calculations, specifically using the PBE0 method and the 6-311G** basis set, have been utilized to investigate the molecular properties of this compound and its isomers []. These calculations provide valuable insights into the optimized geometrical and electronic structures of these compounds. Furthermore, the study theoretically estimated the acidic strength (pKa) of these molecules to be in the range of 30-32, indicating that they belong to the class of very weak acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.